molecular formula C13H12N2O B7628162 Benzamide,3-methyl-n-4-pyridinyl-

Benzamide,3-methyl-n-4-pyridinyl-

Cat. No. B7628162
M. Wt: 212.25 g/mol
InChI Key: ROSOUTDABWNWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide,3-methyl-n-4-pyridinyl- is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The exact mechanism of action of benzamide,3-methyl-n-4-pyridinyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and are known to play a role in the development of various diseases, including cancer.
Biochemical and Physiological Effects:
Benzamide,3-methyl-n-4-pyridinyl- has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using benzamide,3-methyl-n-4-pyridinyl- in lab experiments is its ability to selectively target certain enzymes, such as HDACs. This can make it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that it can be difficult to obtain pure samples of the compound, which can make it challenging to conduct experiments.

Future Directions

There are many potential future directions for research on benzamide,3-methyl-n-4-pyridinyl-. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer. Additionally, further studies could be conducted to better understand its mechanism of action and to identify other potential targets for the compound. Finally, improvements in the synthesis method could be made to make it easier to obtain pure samples of the compound for use in lab experiments.

Synthesis Methods

Benzamide,3-methyl-n-4-pyridinyl- can be synthesized using a variety of methods. One common method involves the reaction of 3-methylpyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with an amine, such as methylamine, to produce the final product.

Scientific Research Applications

Benzamide,3-methyl-n-4-pyridinyl- has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a potential drug target for the treatment of various diseases. For example, it has been shown to have potential as an anti-tumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-methyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-10-3-2-4-11(9-10)13(16)15-12-5-7-14-8-6-12/h2-9H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSOUTDABWNWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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